molecular formula C11H10O B12850230 4-ethenyl-2,3-dihydro-1H-inden-1-one

4-ethenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B12850230
M. Wt: 158.20 g/mol
InChI Key: GWKVIYFLLRFUEU-UHFFFAOYSA-N
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Description

4-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O. It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the fourth position. This compound is of interest due to its unique structure, which combines the properties of both vinyl and indanone moieties, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Vinyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Vinyl-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is often purified using distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-vinylindan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-vinyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: 4-Vinylindan-1-one.

    Reduction: 4-Vinyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: 4-Bromo-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

4-Vinyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Vinyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor of specific enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the vinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    4-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a vinyl group, resulting in different chemical and physical properties.

    4-Ethyl-2,3-dihydro-1H-inden-1-one: Similar to 4-vinyl-2,3-dihydro-1H-inden-1-one but with an ethyl group, affecting its reactivity and applications.

Uniqueness

4-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse functionalities .

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

4-ethenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H10O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h2-5H,1,6-7H2

InChI Key

GWKVIYFLLRFUEU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2CCC(=O)C2=CC=C1

Origin of Product

United States

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